molecular formula C12H16ClNO2 B7557508 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide

Cat. No. B7557508
M. Wt: 241.71 g/mol
InChI Key: KMKOLQQSTQFCEY-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It is a centrally acting alpha-2 adrenergic agonist that works by reducing sympathetic nerve activity and decreasing the release of norepinephrine.

Mechanism of Action

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide works by stimulating alpha-2 adrenergic receptors in the brain, which leads to a decrease in sympathetic nerve activity and a reduction in the release of norepinephrine. This results in a decrease in heart rate, blood pressure, and anxiety symptoms.
Biochemical and Physiological Effects
2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide has been shown to have a number of biochemical and physiological effects. It can cause sedation, dry mouth, constipation, and dizziness. It can also affect glucose metabolism, insulin secretion, and lipid metabolism. In addition, 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide can have an impact on the immune system, with some studies suggesting that it may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the alpha-2 adrenergic receptor system. It is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. For example, 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide can have off-target effects, and its use may be confounded by individual differences in metabolism and genetic variability.

Future Directions

There are several future directions for research on 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide. One area of interest is the potential use of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide for the treatment of opioid withdrawal symptoms. Another area of research is the investigation of 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide's effects on the immune system and its potential as an anti-inflammatory agent. Additionally, there is ongoing research on the development of new drugs that target the alpha-2 adrenergic receptor system, which may lead to the discovery of more effective treatments for hypertension, anxiety disorders, and other conditions.

Synthesis Methods

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide can be synthesized by reacting 2-chloroacetyl chloride with N-(4-ethoxyphenyl)ethanamine in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide in its pure form.

Scientific Research Applications

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide has been extensively studied for its therapeutic effects on hypertension, ADHD, and anxiety disorders. It has also been investigated for its potential use in the treatment of opioid withdrawal symptoms, Tourette syndrome, and post-traumatic stress disorder (PTSD). In addition, 2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide has been studied for its effects on the cardiovascular system, respiratory system, and gastrointestinal system.

properties

IUPAC Name

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-16-11-6-4-10(5-7-11)9(2)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKOLQQSTQFCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide

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